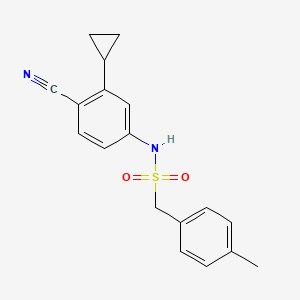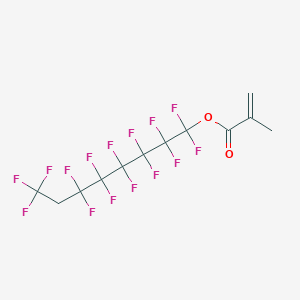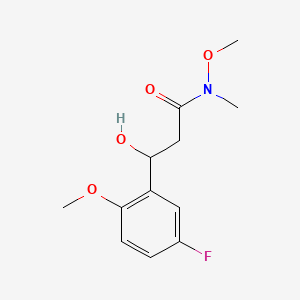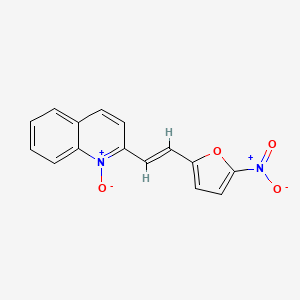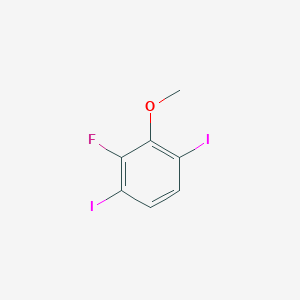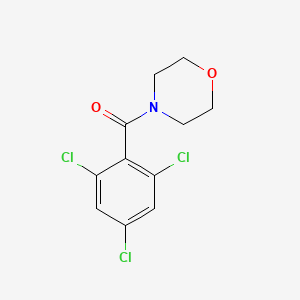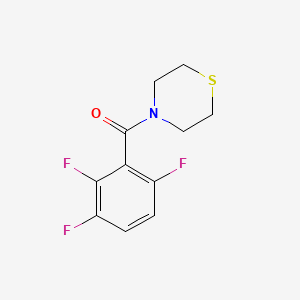
Thiomorpholino(2,3,6-trifluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomorpholino(2,3,6-trifluorophenyl)methanone is a chemical compound with the molecular formula C11H10F3NOS and a molecular weight of 261.26 g/mol It is characterized by the presence of a thiomorpholine ring attached to a trifluorophenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiomorpholino(2,3,6-trifluorophenyl)methanone typically involves the reaction of thiomorpholine with 2,3,6-trifluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholino(2,3,6-trifluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiomorpholino derivatives.
Scientific Research Applications
Thiomorpholino(2,3,6-trifluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thiomorpholino(2,3,6-trifluorophenyl)methanone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thiomorpholine ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: Lacks the trifluorophenyl group, resulting in different chemical properties.
2,3,6-Trifluorobenzoyl Chloride: Precursor in the synthesis of Thiomorpholino(2,3,6-trifluorophenyl)methanone.
Methanone Derivatives: Compounds with similar methanone linkages but different substituents.
Uniqueness
This compound is unique due to the combination of the thiomorpholine ring and the trifluorophenyl group.
Properties
Molecular Formula |
C11H10F3NOS |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
thiomorpholin-4-yl-(2,3,6-trifluorophenyl)methanone |
InChI |
InChI=1S/C11H10F3NOS/c12-7-1-2-8(13)10(14)9(7)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 |
InChI Key |
HQMKVXVIRTXMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


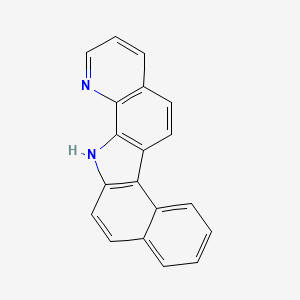
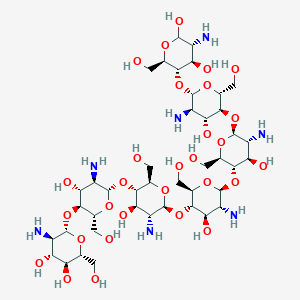
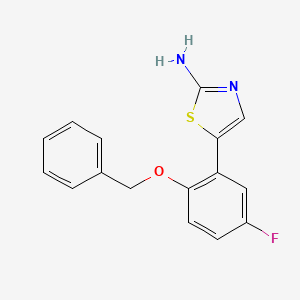
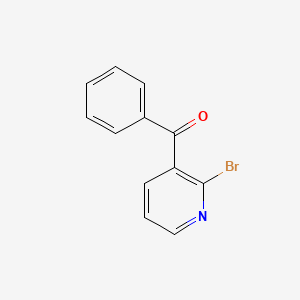

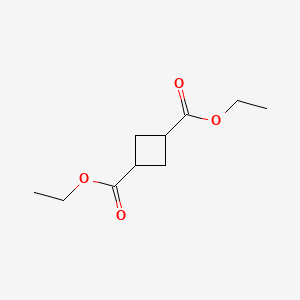
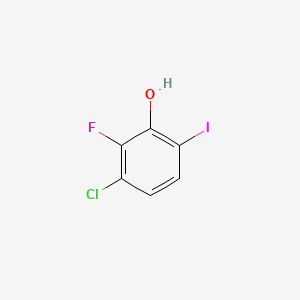
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)
